molecular formula C15H13BrN2O4 B11657490 5-bromo-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

5-bromo-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11657490
M. Wt: 365.18 g/mol
InChI Key: MRSLKOKRSOHTHX-CAOOACKPSA-N
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Description

5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities and versatile coordination modes .

Preparation Methods

The synthesis of 5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide . The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Chemical Reactions Analysis

5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine site.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include inhibition of microbial enzymes and interference with cellular processes .

Comparison with Similar Compounds

Similar compounds include:

  • 5-chloro-2-hydroxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide
  • 5-chloro-2-methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide

Compared to these compounds, 5-bromo-2-hydroxy-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O4/c1-22-14-6-9(2-4-13(14)20)8-17-18-15(21)11-7-10(16)3-5-12(11)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+

InChI Key

MRSLKOKRSOHTHX-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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